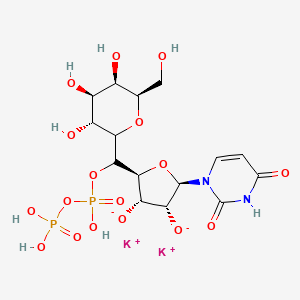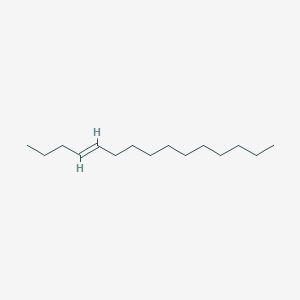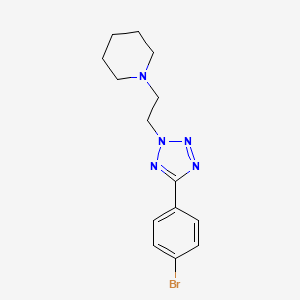
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functionalization. One efficient method for synthesizing piperidine derivatives is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of Grignard reagents. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . These methods are scalable and showcase the utility of piperidine derivatives in industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution. For instance, the hydrogenation of pyridine derivatives using cobalt-, ruthenium-, and nickel-based nanocatalysts is a common reaction . Additionally, piperidine derivatives can participate in cycloaddition, annulation, and amination reactions .
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include organoboron reagents for Suzuki–Miyaura coupling , formaldehyde for Mannich base formation , and various catalysts for hydrogenation and cyclization reactions . The conditions for these reactions vary, but they often involve mild temperatures and the use of solvents such as ethanol and water.
Major Products Formed: The major products formed from the reactions of piperidine derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant applications in pharmaceuticals and other industries.
Applications De Recherche Scientifique
Piperidine derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of complex molecules . In biology, piperidine derivatives are studied for their potential as antimicrobial agents . In medicine, they are explored for their pharmacological activities, including analgesic and anti-inflammatory properties . Additionally, piperidine derivatives have industrial applications in the production of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. For example, some piperidine-based compounds act as opioid analgesics by binding to opioid receptors and modulating pain signals . The molecular targets and pathways involved in the action of piperidine derivatives vary depending on their specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)- can be compared with other similar compounds, such as brorphine, which is a piperidine-based opioid analgesic . Brorphine has a similar structure but includes a benzimidazolone moiety, making it distinct from the tetrazole-containing piperidine derivative. Other similar compounds include various substituted piperidines and piperidinones, which share the piperidine core but differ in their substituents and functional groups .
Conclusion
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis involves various methods, and it undergoes a range of chemical reactions to form valuable products. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for further research and development.
Propriétés
Numéro CAS |
158553-40-3 |
|---|---|
Formule moléculaire |
C14H18BrN5 |
Poids moléculaire |
336.23 g/mol |
Nom IUPAC |
1-[2-[5-(4-bromophenyl)tetrazol-2-yl]ethyl]piperidine |
InChI |
InChI=1S/C14H18BrN5/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19/h4-7H,1-3,8-11H2 |
Clé InChI |
KEMXQNJCSOQWPU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


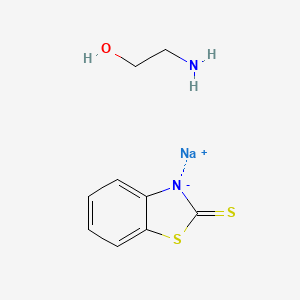

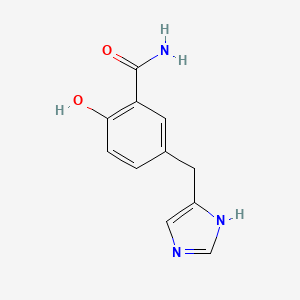


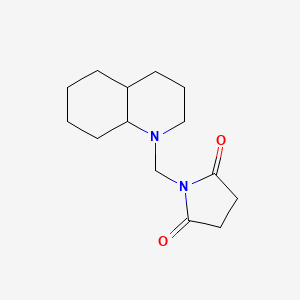
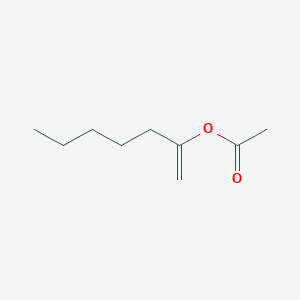
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
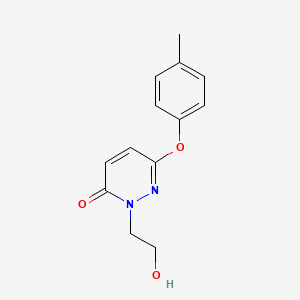
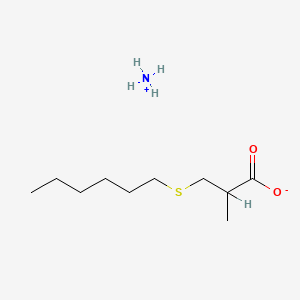
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)
